2-(Thiomorpholin-4-yl)pyridin-3-amine hydrochloride
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Overview
Description
2-(Thiomorpholin-4-yl)pyridin-3-amine hydrochloride is a versatile chemical compound with the molecular formula C9H14ClN3S and a molecular weight of 231.75 g/mol . This compound is known for its unique structure, which includes a thiomorpholine ring attached to a pyridine ring, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiomorpholin-4-yl)pyridin-3-amine hydrochloride typically involves the reaction of 2-chloropyridine-3-amine with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Thiomorpholin-4-yl)pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, bases like sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-(Thiomorpholin-4-yl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Thiomorpholin-4-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-yl)pyridin-3-amine hydrochloride
- 2-(Piperidin-4-yl)pyridin-3-amine hydrochloride
- 2-(Pyrrolidin-4-yl)pyridin-3-amine hydrochloride
Uniqueness
2-(Thiomorpholin-4-yl)pyridin-3-amine hydrochloride is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred .
Properties
IUPAC Name |
2-thiomorpholin-4-ylpyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S.ClH/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12;/h1-3H,4-7,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWBACIAEDDZEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=CC=N2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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